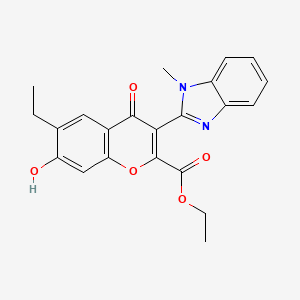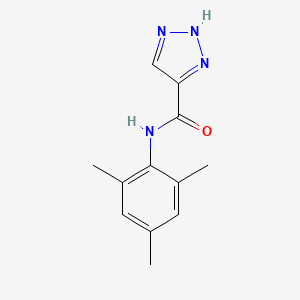
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, also known as PPM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that can selectively target specific proteins and enzymes involved in various biological pathways.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Applications
Structural Analyses and Disorder : Research on isomorphous structures related to the query compound, like those containing thiophenyl groups, emphasizes the importance of structural analysis in understanding compound behavior. The study of these structures reveals extensive disorder, highlighting the challenges in automatically detecting isomorphism in data-mining procedures due to such disorder. This has implications for the design and synthesis of new materials and drugs (Rajni Swamy et al., 2013).
Optical Properties and Material Science : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcases the potential of heterocyclic compounds in creating materials with specific optical properties. These properties include absorption and fluorescence spectra with large Stokes' shifts, which are crucial for applications in optoelectronics and luminescent materials (Volpi et al., 2017).
Antimicrobial Activity : A series of pyrazoline derivatives with pyridinyl methanone groups were synthesized and demonstrated good antimicrobial activity, comparable to standard drugs. This indicates the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Agents : Compounds incorporating thiophenyl and pyridinyl groups have been identified as potent antitumor agents, suggesting that similar molecules could be explored for cancer treatment applications. The study highlights the diversity in structure-activity relationships, opening avenues for the synthesis of derivatives with tailored biological activities (Hayakawa et al., 2004).
Propiedades
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(13-10-14(23-19-13)15-4-3-9-24-15)20-8-6-12(11-20)22-16-5-1-2-7-18-16/h1-5,7,9-10,12H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDOFIIAJWIJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone](/img/structure/B2758444.png)
![3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide](/img/structure/B2758447.png)
![Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2758448.png)

![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2758451.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)
![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)
